molecular formula C20H17NO3 B325157 2-phenoxy-N-(4-phenoxyphenyl)acetamide

2-phenoxy-N-(4-phenoxyphenyl)acetamide

Cat. No.: B325157
M. Wt: 319.4 g/mol
InChI Key: GKQHTJONQWBUDV-UHFFFAOYSA-N
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Description

2-phenoxy-N-(4-phenoxyphenyl)acetamide (CID 854817) is an organic compound with the molecular formula C20H17NO3 . It belongs to the class of phenoxy acetamide derivatives, a group of compounds that have attracted significant research interest due to their chemical diversity and potential as a scaffold for pharmacologically active molecules . The phenoxy acetamide core is found in compounds investigated for a range of biological activities. Notably, compounds sharing the 2-phenoxy-N-phenylacetamide structure have been identified as promising scaffolds in the search for novel antitubercular agents, with some derivatives demonstrating potent activity against Mycobacterium tuberculosis H37Rv . More broadly, research into phenoxy acetic acid derivatives has indicated associations with various other biological properties, including herbicidal, anti-mycobacterial, and anti-inflammatory activities . The specific research value of this compound lies in its structural features, which can be utilized in medicinal chemistry to explore structure-activity relationships (SAR) and to design new derivatives for biological screening . Researchers can use this compound as a key intermediate or building block in the synthesis of more complex molecules, such as those hybridized with other pharmacophores like azetidinone (β-lactam), for the development of new antimicrobial agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-phenoxy-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C20H17NO3/c22-20(15-23-17-7-3-1-4-8-17)21-16-11-13-19(14-12-16)24-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22)

InChI Key

GKQHTJONQWBUDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 2-phenoxy-N-(4-phenoxyphenyl)acetamide exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic benefits in treating inflammatory conditions like arthritis .

Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties. Preliminary studies indicate it could inhibit viral replication through mechanisms that are yet to be fully elucidated.

Biological Research

SIRT2 Inhibition
Recent studies have focused on modifying the compound to enhance its inhibitory potency against SIRT2, an enzyme implicated in various diseases, including cancer and neurodegeneration. Modifications to the linker and tail groups have shown improved inhibition rates, making it a candidate for further therapeutic exploration .

Mechanism of Action
The mechanism of action involves the interaction of the phenoxy groups with specific molecular targets, potentially modulating enzymatic activities and signaling pathways critical for cellular functions .

Industrial Applications

This compound is utilized in the synthesis of various organic compounds and as a reagent in chemical reactions. Its unique structure allows it to serve as an intermediate in the production of pharmaceuticals and specialty chemicals, enhancing the efficiency of industrial processes.

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against Staphylococcus aureusSignificant inhibition observed; mechanism involves cell wall disruption
Anti-inflammatory StudyTested on LPS-stimulated macrophagesInhibition of TNF-alpha and IL-6 production; potential for treating inflammatory diseases
SIRT2 Inhibition ResearchModifications to improve potencyEnhanced inhibition rates observed; promising for therapeutic applications

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamides

Substituent Variations on the Acetamide Backbone

2-Bromo-N-(4-phenoxyphenyl)acetamide
  • Structure: Bromine replaces the phenoxy group on the α-carbon.
  • Molecular Formula: C₁₄H₁₂BrNO₂.
  • Key Differences : The bromine atom introduces electrophilicity, making it a reactive intermediate in alkylation reactions.
2-Hydroxy-N-(4-phenoxyphenyl)acetamide
  • Structure: Hydroxyl group replaces the phenoxy group on the α-carbon.
  • Molecular Formula: C₁₄H₁₃NO₃.
  • Molecular Weight : 243.26 g/mol.
  • Key Differences : Increased polarity due to the hydroxyl group, enhancing solubility but reducing lipid membrane permeability .

Substituent Variations on the Phenyl Ring

2-Phenoxy-N-(4-sulfamoylphenyl)acetamide (Gd)
  • Structure: Sulfamoyl group (-SO₂NH₂) replaces the phenoxy group on the phenyl ring.
  • Molecular Formula : C₁₄H₁₄N₂O₄S.
  • Melting Point : 206–207°C.
  • Key Differences : The sulfamoyl group increases hydrogen-bonding capacity and crystallinity, leading to a higher melting point compared to the target compound .
N-[4-(4-Nitrophenoxy)phenyl]acetamide
  • Structure: Nitro group (-NO₂) replaces the phenoxy group on the phenyl ring.
  • Crystal packing involves N–H⋯O hydrogen bonds and π-π interactions .

Hybrid Modifications

2-Phenoxy-N-[4-(4-pyridinylmethyl)phenyl]acetamide
  • Structure: Pyridinylmethyl group replaces the phenoxy group on the phenyl ring.
  • Molecular Formula : C₂₀H₁₈N₂O₂.
2-(Indole Derivative)-N-((4-phenoxyphenyl)sulfonyl)acetamide (38)
  • Structure : Indole moiety linked to a sulfonamide group.

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Melting Point (°C) Notable Properties
2-Phenoxy-N-(4-phenoxyphenyl)acetamide C₂₀H₁₇NO₃ 319.35 R₁=PhO, R₂=PhO 137.3–137.5 High symmetry, moderate polarity
2-Bromo-N-(4-phenoxyphenyl)acetamide C₁₄H₁₂BrNO₂ 306.16 R₁=Br, R₂=PhO - Electrophilic intermediate
2-Phenoxy-N-(4-sulfamoylphenyl)acetamide C₁₄H₁₄N₂O₄S 306.34 R₁=PhO, R₂=SO₂NH₂ 206–207 High crystallinity
N-[4-(4-Nitrophenoxy)phenyl]acetamide C₁₄H₁₂N₂O₄ 272.26 R₁=H, R₂=NO₂ - Electron-withdrawing nitro group
2-Hydroxy-N-(4-phenoxyphenyl)acetamide C₁₄H₁₃NO₃ 243.26 R₁=OH, R₂=PhO - Enhanced solubility

Preparation Methods

Acetylation of 4-Phenoxyaniline with Phenoxyacetyl Chloride

The most widely documented method involves the reaction of 4-phenoxyaniline with phenoxyacetyl chloride in the presence of a base. Pyridine or triethylamine is typically employed to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or ethanol.

  • Temperature: 25–120°C, with optimal yields observed at 78°C.

  • Molar Ratios: A 1:1.2 molar ratio of 4-phenoxyaniline to phenoxyacetyl chloride ensures complete conversion.

Procedure:

  • Dissolve 4-phenoxyaniline in DCM under inert atmosphere.

  • Add phenoxyacetyl chloride dropwise while stirring.

  • Introduce pyridine (1.25 equivalents) to scavenge HCl.

  • Reflux for 20 hours, monitor via thin-layer chromatography (TLC).

  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Yield: 88–92% with >98% purity after recrystallization.

Alternative Coupling Strategies Using Carbodiimide Reagents

For laboratories lacking acyl chlorides, carbodiimide-mediated coupling offers a viable alternative. This method utilizes phenoxyacetic acid and 4-phenoxyaniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Temperature: Room temperature (25°C).

Procedure:

  • Activate phenoxyacetic acid with EDC/DCC in THF for 1 hour.

  • Add 4-phenoxyaniline and DMAP, stir for 24 hours.

  • Quench with water, extract with ethyl acetate, and dry over Na2_2SO4_4.

  • Concentrate under reduced pressure and purify via flash chromatography.

Yield: 75–80% with minor impurities (<5%).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side products and energy consumption.

Key Parameters:

  • Residence Time: 10–15 minutes.

  • Temperature Gradient: 50°C (inlet) to 120°C (outlet).

  • Solvent Recovery: >90% ethanol recycled via distillation.

Advantages:

  • 20% higher yield compared to batch processes.

  • Reduced waste generation (E-factor: 2.1 vs. 5.8 for batch).

Solvent and Catalyst Screening

Recent studies compare solvents and bases to optimize reaction kinetics:

SolventBaseReaction Time (h)Yield (%)Purity (%)
DCMPyridine208898
EthanolTriethylamine248597
THFDMAP188296

Data synthesized from patent and journal sources.

Ethanol emerges as a greener alternative to DCM, albeit with marginally lower yields.

Mechanistic Insights and Side-Reaction Mitigation

Competing Hydrolysis of Phenoxyacetyl Chloride

In aqueous environments, phenoxyacetyl chloride undergoes hydrolysis to phenoxyacetic acid, reducing yields. Strategies to minimize this include:

  • Rigorous drying of solvents (H2_2O < 50 ppm).

  • Use of molecular sieves (3Å) in the reaction mixture.

Byproduct Formation and Purification Challenges

Common byproducts include:

  • N-(4-Phenoxyphenyl)phenoxyacetamide dimer (2–5% yield).

  • Unreacted 4-phenoxyaniline (<1%).

Mitigation:

  • Column chromatography (hexane:ethyl acetate, 7:3) effectively separates dimeric impurities.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35–7.25 (m, 4H, aromatic), 6.95–6.85 (m, 4H, aromatic), 4.45 (s, 2H, CH2_2), 2.10 (s, 3H, CH3_3).

  • IR (KBr): 3280 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=O), 1240 cm1^{-1} (C–O–C).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 μm, 250 × 4.6 mm.

  • Mobile Phase: Acetonitrile/water (70:30), 1 mL/min.

  • Retention Time: 8.2 minutes .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 2-phenoxy-N-(4-phenoxyphenyl)acetamide to achieve high yield and purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions:
  • Temperature : Maintain 60–80°C during nucleophilic substitution to avoid side reactions.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reactivity .
  • Reaction Time : Monitor via TLC or HPLC to terminate the reaction at ~12–16 hours, preventing over-alkylation .
  • Purification : Recrystallize using ethanol/water mixtures to remove unreacted phenoxy precursors.

Q. Which analytical techniques are indispensable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and acetamide carbonyl signals (e.g., δ 168–170 ppm for C=O) .
  • IR Spectroscopy : Confirm C=O stretching vibrations at ~1650–1680 cm1^{-1} and N-H bending at ~1550 cm1^{-1} .
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from dust/aerosols.
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer :
  • Replicate Experiments : Standardize assays (e.g., IC50_{50} measurements) under identical conditions (pH, temperature) .
  • Analytical Cross-Validation : Compare purity data (HPLC, NMR) to rule out batch-to-batch variability .
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues) .

Q. What strategies are effective for elucidating the mechanistic pathway of this compound in pharmacological studies?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or SPR to screen for protein binding partners .
  • Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify active intermediates .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptors like COX-2 or EGFR .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituents at the phenoxy rings (e.g., halogens, methoxy groups) and assess activity shifts .
  • Bioisosteric Replacement : Replace the acetamide moiety with sulfonamide or urea groups to evaluate potency changes .
  • Data Correlation : Tabulate IC50_{50} values against electronic (Hammett constants) or steric parameters (Taft indices) to identify key SAR trends .

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